molecular formula C20H19NO3 B1608465 3-Benzoyl-7-diethylaminocoumarin CAS No. 77016-78-5

3-Benzoyl-7-diethylaminocoumarin

Cat. No.: B1608465
CAS No.: 77016-78-5
M. Wt: 321.4 g/mol
InChI Key: CPVJWBWVJUAOMV-UHFFFAOYSA-N
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Description

3-Benzoyl-7-diethylaminocoumarin is a useful research compound. Its molecular formula is C20H19NO3 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anti-Cancer Potential

A study highlighted the anti-mitotic potential of a novel synthetic coumarin-based compound, showcasing its effects against drug-resistant cancer cells. This compound destabilizes microtubules, leading to mitotic arrest and enhancing caspase-dependent apoptotic cell death, indicating its promise as a microtubule inhibitor for chemotherapy (Kim et al., 2012).

Photoluminescence and Electroluminescence

Coumarin derivatives have been synthesized and characterized for their photo- and electro-luminescence properties. These compounds exhibit strong blue and blue-green emissions under ultraviolet light, making them suitable for use in electroluminescent devices (Yu et al., 2010).

Chemosensing

Certain coumarin dyes have been designed and synthesized for selective recognition of Cu(II) and Ni(II) ions in aqueous solutions. These dyes exhibit significant changes in absorption and fluorescence upon interaction with these metal ions, suggesting their utility as optical chemosensors (Li et al., 2011).

Fluorescence Probes for Copper Detection

Coumarin-based fluorescence probes have shown an instant turn-off fluorescence response to Cu2+ ions, highlighting their applicability in detecting copper in ethanol-water mixtures. These probes operate based on intramolecular charge transfer (ICT) mechanisms, providing a selective and sensitive method for copper ion detection (Karaoğlu et al., 2017).

Synthesis of Laser Dyes

A novel method for synthesizing coumarin laser dyes under microwave irradiation has been developed, offering a high-yield, solvent-free approach. This advancement is significant for the production of dyes used in various industries, indicating the versatility and economic benefit of this synthetic method (Bakhtiari et al., 2014).

Mechanism of Action

Target of Action

3-Benzoyl-7-diethylaminocoumarin is a derivative of coumarin, a class of compounds known for their diverse biological and pharmaceutical properties Coumarins are known to interact with a variety of biological targets, including enzymes, receptors, and cellular structures .

Mode of Action

Coumarins are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interaction of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Coumarins are known to influence a variety of biochemical pathways, including those involved in inflammation, coagulation, and cellular metabolism . The impact on these pathways can lead to a range of downstream effects, including modulation of immune response, alteration of cellular function, and potential therapeutic effects.

Result of Action

Coumarins are known to exert a variety of effects at the molecular and cellular level, including modulation of enzyme activity, alteration of receptor function, and changes in cellular signaling pathways . These effects can contribute to the compound’s overall biological activity and potential therapeutic effects.

Action Environment

The action of this compound, like other coumarins, can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or ions, and the temperature . These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy.

Properties

IUPAC Name

3-benzoyl-7-(diethylamino)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-3-21(4-2)16-11-10-15-12-17(20(23)24-18(15)13-16)19(22)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVJWBWVJUAOMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399123
Record name 3-BENZOYL-7-DIETHYLAMINOCOUMARIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77016-78-5
Record name 3-BENZOYL-7-DIETHYLAMINOCOUMARIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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